3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Beschreibung
3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS: 2097913-68-1) is an imidazolidine-2,4-dione derivative with a molecular formula of C₁₄H₂₁N₃O₄ and a molecular weight of 295.33 g/mol . Its structure features:
- A cyclopropyl group attached to the imidazolidine-dione core.
- A piperidin-4-yl moiety substituted with a 2-methoxyacetyl group.
This compound belongs to a class of heterocycles known for diverse bioactivities, including antibiotic and enzyme-inhibitory properties, though its specific biological targets remain uncharacterized in the provided evidence .
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-21-9-13(19)15-6-4-10(5-7-15)16-8-12(18)17(14(16)20)11-2-3-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAFBOZNGRVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.33 g/mol. The compound features a cyclopropyl group, a piperidine moiety, and an imidazolidine ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing piperidine and imidazolidine rings have shown promising results in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Many derivatives demonstrate the ability to inhibit specific enzymes, which can be crucial for therapeutic applications.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making them candidates for treating neurodegenerative diseases.
The mechanisms by which this compound exerts its effects may involve:
- Reversible Enzyme Inhibition : Similar compounds have been shown to act as reversible inhibitors of various enzymes, including those involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell growth and apoptosis.
Anticancer Studies
A study focused on a series of piperidine derivatives reported significant antiproliferative effects against human breast and ovarian cancer cell lines. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating substantial efficacy in inhibiting cancer cell growth .
Enzyme Inhibition
Research has highlighted the potential of imidazolidine derivatives as enzyme inhibitors. For instance, compounds structurally related to this compound showed competitive inhibition against key enzymes involved in metabolic pathways .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Imidazolidine-2,4-Dione vs. Pyrrolidine-2,4-Dione
- Target Compound : The imidazolidine-dione core contains a five-membered ring with two nitrogen atoms.
- Analog : Pyrrolidine-2,4-dione derivatives (e.g., 3-[(hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione) feature a five-membered ring with one nitrogen atom. This structural difference impacts hydrogen-bonding capabilities and molecular geometry. For example, intramolecular hydrogen bonding in pyrrolidine-diones stabilizes planar conformations, critical for interactions with enzymes like p-hydroxyphenylpyruvate dioxygenase .
Key Distinction :
Substituent Modifications
Piperidine Ring Substitutions
Key Observations :
- Fluorine in LEI 101 hydrochloride likely increases bioavailability compared to the non-halogenated target compound.
Spectroscopic and Physicochemical Properties
NMR Profiles
- Target Compound: No NMR data provided.
- Analog : 3-(Cyclopropylmethyl)-1-(4-(5-fluoro-6-(piperidin-1-ylmethyl)pyridin-2-yl)benzyl)imidazolidine-2,4-dione shows distinct aromatic proton signals (δ 7.97 ppm for pyridinyl protons) and methylene resonances (δ 4.62 ppm for benzyl CH₂) . The absence of aromatic protons in the target compound would result in a simpler NMR spectrum.
Physical Properties
- Data on melting point, solubility, and stability for the target compound are unavailable, limiting direct comparison. However, the cyclopropyl group is known to enhance metabolic stability in analogs, as seen in LEI 101 hydrochloride .
Vorbereitungsmethoden
Preparation of 3-Cyclopropylimidazolidine-2,4-dione
The imidazolidine core is synthesized via a modified Bucherer-Bergs reaction:
- Cyclopropanecarboxaldehyde reacts with potassium cyanide and ammonium carbonate under hydrothermal conditions (120°C, 6 h).
- Acidic work-up yields 3-cyclopropylimidazolidine-2,4-dione (mp 189–191°C, Rf 0.41 in ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 6 h |
| Optimal Temperature | 120°C |
Functionalization of Piperidin-4-ylamine
The piperidine moiety is prepared through:
- Boc protection : 4-Aminopiperidine reacts with di-tert-butyl dicarbonate in THF (0°C to rt, 12 h).
- Methoxyacetylation : The Boc-protected amine reacts with 2-methoxyacetyl chloride in the presence of triethylamine (CH2Cl2, 0°C, 2 h).
- Deprotection : Treatment with HCl/dioxane yields 1-(2-methoxyacetyl)piperidin-4-amine (mp 102–104°C).
Spectral Confirmation :
Final Coupling Reaction
The imidazolidine core and functionalized piperidine are coupled using EDCl/HOBt in DMF:
- 3-Cyclopropylimidazolidine-2,4-dione (1.2 equiv) and 1-(2-methoxyacetyl)piperidin-4-amine (1.0 equiv) are stirred in DMF at 0°C.
- EDCl (1.5 equiv) and HOBt (1.5 equiv) are added, and the reaction proceeds at 25°C for 18 h.
- Purification via silica gel chromatography (ethyl acetate/methanol 9:1) yields the target compound (63% yield).
Optimization Insights :
- Excess imidazolidine derivative prevents amine dimerization.
- DMF enhances solubility of polar intermediates compared to THF.
Alternative Synthetic Pathways and Comparative Analysis
Microwave-Assisted Synthesis
A patent-pending method (WO2016102347A1) employs microwave irradiation to accelerate coupling:
Solid-Phase Synthesis
Immobilization of the piperidine derivative on Wang resin enables iterative purification:
Characterization and Analytical Data
Physicochemical Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₃O₄ |
| Molecular Weight | 320.36 g/mol |
| Melting Point | 213–215°C |
| Rf (Silica, EtOAc/Hex) | 0.55 |
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regiochemistry and purity via H/C NMR, focusing on imidazolidine-dione carbonyl signals (~170–180 ppm) and cyclopropyl proton splitting patterns .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Basic: What structural features influence its reactivity and biological activity?
Answer:
Critical structural elements include:
- Imidazolidine-2,4-dione Core : Provides hydrogen-bonding sites for enzyme interactions (e.g., urease inhibition) .
- Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation .
- 2-Methoxyacetyl-Piperidine Subunit : Modulates lipophilicity (logP) and bioavailability; the methoxy group may engage in polar interactions with target proteins .
Q. Key Data :
| Structural Feature | Role | Example Analog Activity |
|---|---|---|
| Piperidine ring | Enhances binding to CNS targets | Anticonvulsant activity in phenyl-substituted analogs |
| Methoxy group | Improves solubility | Increased IC in enzyme assays vs. non-methoxy analogs |
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Answer:
SAR strategies involve systematic modifications:
- Substituent Variation : Replace the cyclopropyl group with fluorinated or bicyclic analogs to assess steric/electronic effects on target binding .
- Piperidine Modifications : Introduce heteroatoms (e.g., oxygen) or substituents (e.g., trifluoroethyl) to alter pharmacokinetics .
- Biological Testing : Screen analogs against enzyme targets (e.g., BK B2 receptors ) using:
- In vitro Assays : Radioligand binding (IC) and functional cAMP assays.
- In vivo Models : Rodent seizure models for anticonvulsant evaluation .
Example SAR Finding :
Replacing the cyclopropyl group with a phenyl ring in analogs reduced metabolic stability but increased affinity for GABA receptors .
Advanced: What computational approaches predict its target interactions?
Answer:
Molecular Docking :
- Use Schrödinger Suite or AutoDock Vina to model interactions with targets like BK B2 receptors. Focus on:
- Hydrogen bonding between the imidazolidine-dione carbonyl and Arg.
- Hydrophobic contacts with the cyclopropyl group in the receptor pocket .
MD Simulations :
- Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence .
Validation : Cross-correlate docking scores (e.g., Glide XP scores < -8 kcal/mol) with experimental IC values .
Advanced: How to resolve contradictions in biological data from similar compounds?
Answer:
Contradictions (e.g., variable IC values in enzyme assays) arise from structural nuances. Mitigation strategies:
-
Control Experiments :
- Verify compound purity (HPLC ≥95%) and stereochemistry (circular dichroism).
- Use standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
-
Meta-Analysis : Compare data from analogs (e.g., 3-phenyl vs. 3-cyclopropyl derivatives) to identify trends. For example:
Analog Substitution IC (nM) Target A Phenyl 54 CB2 receptor B Cyclopropyl 120 BK B2 receptor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
